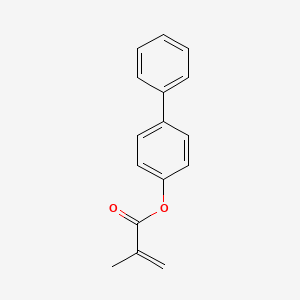

2-Methyl-acrylic acid biphenyl-4-YL ester

Descripción general

Descripción

2-Methyl-acrylic acid biphenyl-4-YL ester, also known as biphenyl-4-yl methacrylate, is a chemical compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . It is a colorless to pale yellow liquid with low solubility in water but soluble in organic solvents such as ethers and alcohols . This compound is commonly used in the synthesis of high molecular weight polymers and has applications in various industries, including coatings, adhesives, and light-sensitive materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-acrylic acid biphenyl-4-YL ester typically involves an esterification reaction. One common method is the reaction of methacrylic anhydride with 4-phenylphenol in the presence of a base catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . The reaction can be represented as follows:

Methacrylic anhydride+4-PhenylphenolBase catalyst2-Methyl-acrylic acid biphenyl-4-YL ester

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, which are crucial for optimizing the esterification process .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-acrylic acid biphenyl-4-YL ester undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form high molecular weight polymers.

Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed

Polymerization: High molecular weight polymers used in coatings and adhesives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Methacrylic acid and biphenyl-4-ol.

Aplicaciones Científicas De Investigación

2-Methyl-acrylic acid biphenyl-4-YL ester has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Methyl-acrylic acid biphenyl-4-YL ester primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group can participate in various chemical reactions, allowing it to interact with different molecular targets and pathways . For example, in drug delivery systems, the polymer matrix formed by this compound can encapsulate active pharmaceutical ingredients and release them in a controlled manner .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Methyl-acrylic acid biphenyl-4-YL ester is unique due to its specific structural features that allow it to form polymers with desirable properties such as high thermal stability and mechanical strength . Its ability to undergo various chemical reactions also makes it a versatile compound for different applications in research and industry .

Actividad Biológica

2-Methyl-acrylic acid biphenyl-4-YL ester, also known as biphenyl-4-yl methacrylate, is a chemical compound with the molecular formula and a molecular weight of 238.28 g/mol. Its unique structure allows it to be utilized in various scientific applications, particularly in the fields of chemistry and biology.

The biological activity of this compound is primarily attributed to its ability to participate in free radical polymerization reactions . This property makes it valuable in synthesizing biocompatible polymers that can be used in drug delivery systems and medical devices. The compound's interactions with enzymes and proteins can modulate cellular functions, affecting signaling pathways and gene expression.

Cellular Effects

Research indicates that the compound influences various cell types, impacting:

- Cell Signaling : Modulation of specific signaling pathways can lead to altered gene expression profiles.

- Cellular Metabolism : It can affect metabolic flux by altering enzyme activity, leading to changes in metabolite levels.

Dosage Effects

Studies have shown that the biological effects of this compound vary with dosage in animal models:

- Low Doses : Beneficial effects on cellular function and metabolism.

- High Doses : Potential cytotoxic effects that warrant further investigation.

Transport and Distribution

The transport mechanisms within cells involve specific transporters and binding proteins, which mediate the distribution of the compound across cellular compartments. This localization is crucial for its efficacy in therapeutic applications.

Synthesis and Characterization

The synthesis typically involves an esterification reaction between methacrylic anhydride and 4-phenylphenol, often utilizing base catalysts for efficiency. The following table summarizes key synthetic routes:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | Methacrylic anhydride + 4-Phenylphenol | Base catalyst at 80°C for 40 hours | Up to 100% |

The compound exhibits significant biochemical properties:

- Polymerization : Forms high molecular weight polymers through free radical mechanisms.

- Substitution Reactions : The ester group can engage in nucleophilic substitutions.

- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its structural features that confer high thermal stability and mechanical strength to the resulting polymers.

Applications in Medicine and Industry

The compound has been explored for various applications:

- Drug Delivery Systems : Its biocompatibility allows for use in controlled drug release formulations.

- Medical Adhesives : Potential for use in coatings for biomedical devices due to its adhesive properties.

- Photolithography : Utilized in producing light-sensitive materials essential for microfabrication processes.

Propiedades

IUPAC Name |

(4-phenylphenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-12(2)16(17)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJFLAMVALNBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461298 | |

| Record name | 2-METHYL-ACRYLIC ACID BIPHENYL-4-YL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46904-74-9 | |

| Record name | 2-METHYL-ACRYLIC ACID BIPHENYL-4-YL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.